7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
7-(2-Chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolopyrimidine scaffold. Its structure includes a 2-chlorophenyl group at position 7 and a pyridin-3-yl moiety at position 2 (Figure 1). This compound belongs to a class of adenosine receptor (AR) antagonists, particularly targeting the A2A subtype, which is implicated in neurological disorders and cancer immunotherapy . The synthesis of such derivatives typically involves condensation reactions of enaminones with hydrazine derivatives or halogenated intermediates, followed by purification via reverse-phase HPLC .
However, its pharmacological profile remains less characterized compared to structurally related compounds like SCH-442416 or ZM241385, which are well-studied A2AAR antagonists .
Properties
IUPAC Name |
10-(2-chlorophenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN7/c18-13-5-1-2-6-14(13)25-16-12(9-21-25)17-22-15(23-24(17)10-20-16)11-4-3-7-19-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMMNURIZXAZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic pathway includes:
- Formation of the Pyrazolo Core : Utilizing 1-phenyl-1H-pyrazol-3-ol as a precursor.
- Substituent Introduction : Electrophilic substitution reactions introduce the chlorophenyl and pyridine groups at specific positions.
- Final Cyclization : The final cyclization step forms the triazolo and pyrimidine rings.
This synthetic approach allows for variations in substituents that can significantly influence biological activity.
Antiproliferative Effects
Research indicates that derivatives of pyrazolo-triazolo-pyrimidines exhibit notable antiproliferative activities against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
- Mechanism of Action : Studies suggest that these compounds induce apoptosis through pathways involving caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage. The activity is often linked to the modulation of microtubule-associated proteins and cell cycle regulators like PCNA .
Receptor Binding Affinity
The compound has been investigated for its interaction with adenosine receptors, particularly A(2A):
- Binding Studies : In vitro studies have shown that related compounds exhibit high affinity for A(2A) receptors in the low nanomolar range. This selectivity is crucial for potential therapeutic applications in neurodegenerative diseases like Parkinson's .
- Functional Assays : These assays help elucidate the compound's role in inhibiting platelet aggregation, a biological response mediated by A(2A) receptors, indicating its potential in cardiovascular applications .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Anticancer Activity :
- Neuroprotective Effects :
Data Table
| Compound | Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| 7-(Cl) | Antiproliferative | MCF-7 | 5.0 | Induction of apoptosis via caspase activation |
| 7-(Cl) | A(2A) receptor antagonist | Platelet aggregation | 0.02 | Inhibition of aggregation mediated by A(2A) |
| Similar Deriv. | Neuroprotective | Neuronal cells | 10.0 | Protection against oxidative stress-induced apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their pharmacological properties:
Key Findings
Substituent Effects on Affinity :
- The introduction of hydrophilic groups (e.g., hydroxyl in Compound 7 ) significantly enhances A2AAR affinity, likely via hydrogen bonding with extracellular receptor domains.
- Lipophilic groups (e.g., 3-(4-methoxyphenyl)propyl in SCH-442416 ) improve selectivity by reducing off-target interactions with A1 and A3 receptors.
Selectivity Profiles :
- SCH-442416 and ZM241385 exhibit >1000-fold selectivity for A2A over A1AR, making them superior tools for neurological research .
- The target compound’s pyridin-3-yl group may confer unique interactions with kinase domains, though its AR selectivity remains unquantified .
Therapeutic Potential: SCH-58261 and ZM241385 are validated in preclinical models of Parkinson’s disease and ischemia, respectively . The target compound’s anticancer activity is attributed to kinase inhibition, contrasting with AR-focused analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
